2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride
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Overview
Description
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride is a heterocyclic compound that features a spiro linkage between a pyrrolidine ring and a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride typically involves multicomponent reactions. One common method is the Stollé type reaction, which involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride. This reaction produces 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones, which can then undergo further cyclocondensation reactions with various nucleophiles .
Industrial Production Methods
the principles of green chemistry, such as using aqueous media and avoiding hazardous reagents, are often applied to optimize the synthesis for industrial scale-up .
Chemical Reactions Analysis
Types of Reactions
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride involves its interaction with various molecular targets. The spiro linkage provides a rigid structure that can enhance binding to biochemical targets such as enzymes and receptors. The compound’s biological activity is often mediated through its ability to interfere with specific signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: These compounds also feature a spiro linkage and are used as fluorescent chemosensors.
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine] derivatives: These compounds have similar structural motifs and are studied for their pharmacological activities.
Uniqueness
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride is unique due to its specific spiro linkage between a pyrrolidine ring and a quinoline moiety. This structural feature provides a distinct three-dimensional shape that can enhance its binding affinity and specificity for various biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H15ClN2O |
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Molecular Weight |
238.71 g/mol |
IUPAC Name |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H |
InChI Key |
OZGOLWGIRRALHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)NC1.Cl |
Origin of Product |
United States |
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